molecular formula C17H15FN2O2 B3068925 1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-,ethyl ester CAS No. 920978-82-1

1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-,ethyl ester

Cat. No. B3068925
CAS RN: 920978-82-1
M. Wt: 298.31 g/mol
InChI Key: OTEBZASQXCFNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-,ethyl ester” is a heterocyclic compound . It is part of a class of unique chemicals provided to early discovery researchers .

Scientific Research Applications

Inhibitor of Mitotic Kinase Monopolar Spindle 1 (MPS1)

This compound has been used in the design of orally bioavailable inhibitors of MPS1 . MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers . The inhibitors based on this compound can stabilize an inactive conformation of MPS1, incompatible with ATP and substrate-peptide binding . This leads to dose-dependent inhibition of MPS1 in human tumor xenograft models .

Anticancer Activities

A new series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors . Preliminary biological evaluations showed that most of the target compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .

Disruption of Tubulin Microtubule Dynamics

The compound has been found to remarkably disrupt tubulin microtubule dynamics at certain concentrations . This disruption can lead to G2/M phase cell cycle arrest and apoptosis .

Interaction with Tubulin

Molecular modeling studies suggested that the compound interacts with tubulin by forming hydrogen bonds with colchicine sites Thra179 and Asnb349 . This interaction can be leveraged for the development of new anticancer drugs .

Inhibition of Fibroblast Growth Factor Receptors (FGFR)

A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 have been reported . These compounds can inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .

Drug Development

The compound conforms well to the Lipinski’s rule of five , which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .

properties

IUPAC Name

ethyl 1-[(3-fluorophenyl)methyl]pyrrolo[2,3-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-2-22-17(21)15-9-13-6-7-19-10-16(13)20(15)11-12-4-3-5-14(18)8-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEBZASQXCFNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1CC3=CC(=CC=C3)F)C=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-,ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-,ethyl ester
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1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-,ethyl ester
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1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-,ethyl ester
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1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-,ethyl ester
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1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-,ethyl ester
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1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-,ethyl ester

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